molecular formula C7H12BrN3 B13203051 3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole

3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B13203051
M. Wt: 218.09 g/mol
InChI Key: HNQSIBNWFWJBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo-substituted propyl group and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-2-methylpropene, which is a key intermediate.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate carbonyl compound.

    Substitution Reaction: The final step involves the substitution of the bromo group with the triazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, oxidized or reduced derivatives, and complex heterocyclic compounds.

Scientific Research Applications

3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromo-substituted propyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: A precursor in the synthesis of 3-(3-Bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole.

    4-Methyl-4H-1,2,4-triazole: A simpler triazole compound without the bromo-substituted propyl group.

    3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole: A similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to the presence of both a bromo-substituted propyl group and a methyl group on the triazole ring. This specific substitution pattern may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C7H12BrN3/c1-6(4-8)3-7-10-9-5-11(7)2/h5-6H,3-4H2,1-2H3

InChI Key

HNQSIBNWFWJBPT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=CN1C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.